2-(3-Fluorophenyl)pyrrolidine

CLK kinase inhibition SAR fluorine walk

2-(3-Fluorophenyl)pyrrolidine (CAS 298690-72-9) is the definitive 2-aryl-pyrrolidine building block for medicinal chemistry. The meta-fluorine isomer delivers IC₅₀ 163 nM on CLK1, 353 nM on DYRK1A, and 125 nM on haspin—up to 4-fold more potent than the 4-fluoro analog. In κ opioid receptor programs, this scaffold enables sub-nanomolar antagonists (Kᵢ 0.565 nM) with 63-fold selectivity over μ. The lowered pKa (9.58 vs. 10.13 for des-fluoro) provides a handle for tuning CNS permeability and salt formation. Racemic form (95% purity) and both (R)- and (S)- enantiomers are commercially available, allowing direct procurement without chiral resolution.

Molecular Formula C10H12FN
Molecular Weight 165.21 g/mol
CAS No. 298690-72-9
Cat. No. B1308232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluorophenyl)pyrrolidine
CAS298690-72-9
Molecular FormulaC10H12FN
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC(=CC=C2)F
InChIInChI=1S/C10H12FN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2
InChIKeyOADZVVBVXBBMPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Fluorophenyl)pyrrolidine (CAS 298690-72-9) — Procurement-Relevant Baseline and Comparator Landscape


2-(3-Fluorophenyl)pyrrolidine (CAS 298690‑72‑9) is a chiral 2‑aryl‑pyrrolidine building block with a predicted pKa of 9.58 ± 0.10 and a computed logP of approximately 2.58 . Its molecular formula is C₁₀H₁₂FN (MW 165.21 g mol⁻¹) [1]. The compound serves as a key intermediate in programs targeting CLK/DYRK kinases [2] and as a chiral amine scaffold for CNS‑active ligands, most notably in the construction of sub‑nanomolar κ‑opioid receptor antagonists [3]. It is commercially supplied in racemic form, with enantiopure (R)‑ and (S)‑ variants available under distinct CAS numbers (920274‑03‑9 and 920274‑04‑0) [4], enabling procurement strategies that match the stereochemical requirements of the intended synthetic sequence.

Why 2-(3-Fluorophenyl)pyrrolidine Cannot Be Generically Replaced by a Regioisomeric or Non‑Fluorinated Analog


Within the 2‑aryl‑pyrrolidine series, the position of the fluorine substituent on the phenyl ring exerts a non‑linear effect on both target engagement and physicochemical properties. Direct kinase‑panel data show that shifting fluorine from the meta (3‑position) to para (4‑position) reduces CLK1 inhibition nearly four‑fold (IC₅₀ 163 ± 5 nM vs. 634 ± 33 nM) [1], while moving it to the ortho (2‑position) abrogates CLK1 activity almost completely (23 % inhibition at 1 μM) [1]. In a κ‑opioid receptor ligand series, embedding the 3‑fluorophenyl‑pyrrolidine motif produced a derivative with a κ Kᵢ of 0.565 nM and 63‑fold selectivity over μ; replacing the central pyrrolidine ring or altering the aryl substitution pattern led to substantially different potency and selectivity profiles [2]. On a physicochemical level, the 3‑fluorophenyl isomer exhibits a predicted pKa of 9.58, which is approximately 0.55 log units lower than that of non‑fluorinated 2‑phenylpyrrolidine (pKa ≈ 10.13) — a difference that alters protonation state at physiological pH and can affect both salt‑formation behaviour and membrane permeability. These data collectively demonstrate that generic substitution by the 2‑fluoro‑, 4‑fluoro‑, or des‑fluoro analog is not a reliable procurement strategy for established structure‑activity series.

Quantitative Differentiation Evidence for 2-(3-Fluorophenyl)pyrrolidine vs. Closest Analogs


CLK1 Kinase Inhibition: 3‑Fluorophenyl vs. 4‑Fluorophenyl Regioisomer

In a head‑to‑head kinase panel, the 3‑fluorophenyl analog (cpd 16b) inhibited CLK1 with an IC₅₀ of 163 ± 5 nM, whereas the 4‑fluorophenyl analog (cpd 15b) gave an IC₅₀ of 634 ± 33 nM — a 3.9‑fold difference [1]. Both compounds were tested under identical assay conditions (recombinant CLK1, 1 μM ATP, 50 μM substrate, 60 min incubation) [1].

CLK kinase inhibition SAR fluorine walk

Sub‑Nanomolar κ‑Opioid Receptor Affinity Enabled by the 2-(3-Fluorophenyl)pyrrolidine Motif

Compound 25, which incorporates the 2‑(3‑fluorophenyl)pyrrolidine fragment, exhibited a Kᵢ of 0.565 nM for the κ opioid receptor in CHO cells expressing cloned human receptors [1]. In the same assay panel, its affinity for μ was 35.8 nM (63‑fold selectivity for κ over μ) and for δ was 211 nM (374‑fold selectivity) [1]. The structurally related analog bearing a 2‑(pyridin‑3‑yl)pyrrolidine in place of the 3‑fluorophenyl‑pyrrolidine showed markedly altered selectivity and brain uptake properties, underscoring the functional importance of the 3‑fluorophenyl‑pyrrolidine core [1].

kappa opioid receptor selective antagonist tracer development

Computed Lipophilicity: 3‑Fluorophenyl vs. 4‑Fluorophenyl Regioisomer

The predicted logP of 2‑(3‑fluorophenyl)pyrrolidine is reported as 2.58 [1]. For 2‑(4‑fluorophenyl)pyrrolidine, computed logP values vary from 2.08 to 2.58 [2], with the lower value (ΔlogP ≈ 0.5) consistent with the 4‑fluoro isomer exhibiting lower chromatographic hydrophobicity on certain reversed‑phase systems . The 2‑(2‑fluorophenyl) isomer shows a logP of 2.58 [3], identical to the 3‑fluoro isomer, but its divergent biological profile (see Evidence Item 1) limits its utility as a bioisosteric replacement.

lipophilicity logP fluorine effect

Reduced Basicity vs. Non‑Fluorinated 2‑Phenylpyrrolidine

The predicted pKa of 2‑(3‑fluorophenyl)pyrrolidine is 9.58 ± 0.10 , whereas the non‑fluorinated analogue 2‑phenylpyrrolidine has a predicted pKa of 10.13 ± 0.10 . The 0.55‑unit reduction, attributed to the electron‑withdrawing effect of the meta‑fluorine atom, translates to approximately 3.5‑fold lower protonation at pH 7.4.

pKa basicity salt formation

Chiral Resolution Enabling Enantiomer‑Specific Procurement

2‑(3‑Fluorophenyl)pyrrolidine possesses a stereogenic center at C‑2 of the pyrrolidine ring. The racemate (CAS 298690‑72‑9) is supplied at ≥95 % purity , while fully resolved (R)‑ (CAS 920274‑03‑9) and (S)‑ (CAS 920274‑04‑0) enantiomers are available as separate catalog items [1]. Sigma‑Aldrich offers the (R)‑enantiomer at 95 % purity (storage at 4 °C, protect from light) . By contrast, the regioisomeric 2‑(2‑fluorophenyl)pyrrolidine (CAS 72216‑04‑7) is predominantly supplied as a racemate at 95–97 % (GC) purity without widely available, independently cataloged enantiopure variants from major suppliers.

chiral building block enantiopure procurement stereochemistry

DYRK1A/Haspin Dual‑Target Profile Distinct from Regioisomers

Extending the kinase panel beyond CLK1, the 3‑fluorophenyl analog (cpd 16b) gave a DYRK1A IC₅₀ of 353 ± 11 nM and a haspin IC₅₀ of 125 ± 3 nM [1]. The 4‑fluorophenyl analog (cpd 15b) showed DYRK1A IC₅₀ = 634 ± 33 nM and haspin IC₅₀ = 460 ± 26 nM [1]. Thus, the 3‑F isomer is 1.8‑fold more potent on DYRK1A and 3.7‑fold more potent on haspin, while the 2‑F analog (cpd 17b) is essentially inactive across all three kinases (≤23 % inhibition at 1 μM) [1].

DYRK1A haspin multi-kinase profiling

Evidence‑Grounded Application Scenarios for 2-(3-Fluorophenyl)pyrrolidine in Drug Discovery and Chemical Biology


CLK/DYRK/Haspin Multi‑Kinase Inhibitor Development

Medicinal chemistry teams synthesizing triazoloquinoline or related CLK‑targeted libraries should procure 2‑(3‑fluorophenyl)pyrrolidine as the default 2‑aryl‑pyrrolidine building block. Head‑to‑head kinase data demonstrate that the 3‑fluoro regioisomer (cpd 16b) provides an IC₅₀ of 163 nM on CLK1, 353 nM on DYRK1A, and 125 nM on haspin, whereas the 4‑fluoro isomer is 1.8–3.9‑fold weaker and the 2‑fluoro isomer is essentially inactive [1]. Employing the 3‑F building block from the outset avoids costly re‑synthesis cycles caused by regioisomeric potency loss.

κ‑Opioid Receptor (KOR) Antagonist and PET‑Tracer Programs

For laboratories pursuing sub‑nanomolar, highly selective κ opioid receptor antagonists, compound 25 — assembled from the 2‑(3‑fluorophenyl)pyrrolidine scaffold — defines the potency benchmark (κ Kᵢ 0.565 nM, 63‑fold selectivity over μ) [2]. The same chemotype was successfully advanced to in vivo receptor‑occupancy tracing via LC‑MS/MS, validating the building block’s suitability for translational pharmacology workflows [2].

Enantioselective Synthesis Requiring Pre‑Resolved Chiral Amine Building Blocks

Asymmetric synthesis routes that demand a defined absolute configuration at the pyrrolidine C‑2 position benefit from the commercial availability of (R)‑2‑(3‑fluorophenyl)pyrrolidine (CAS 920274‑03‑9, ≥95 % purity) and its (S)‑ counterpart (CAS 920274‑04‑0) . Unlike the 2‑fluoro and 4‑fluoro regioisomers — which are predominantly offered only as racemates — the 3‑fluoro series provides ready access to both enantiomers, eliminating chiral resolution from the synthetic sequence and reducing development timelines .

Physicochemical Optimization of Basic Amine‑Containing Lead Series

When designing CNS‑penetrant or salt‑form‑optimized candidates, the meta‑fluorine atom in 2‑(3‑fluorophenyl)pyrrolidine lowers the pyrrolidine nitrogen pKa to 9.58 (compared with 10.13 for des‑fluoro 2‑phenylpyrrolidine) . This ~0.55‑unit reduction decreases the fraction protonated at pH 7.4 by approximately 3.5‑fold, providing a quantifiable handle for tuning permeability, phospholipidosis risk, and salt‑formation behavior without introducing additional heteroatoms or steric bulk.

Quote Request

Request a Quote for 2-(3-Fluorophenyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.